molecular formula C21H21ClN4OS B2935025 N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide CAS No. 402954-45-4

N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide

Cat. No.: B2935025
CAS No.: 402954-45-4
M. Wt: 412.94
InChI Key: CVPWIGACOWEWJX-UHFFFAOYSA-N
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Description

N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[55]undeca-1,4-dien-2-yl)-2-chloroacetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide typically involves multicomponent condensation reactions. One common method includes the condensation of cyclopentylidenemalononitrile, cyanoacetic acid amides or thioamides, and alkylating agents . The reaction is often carried out in anhydrous ethanol at room temperature with sodium ethoxide as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzylthio)-1,5-dicyano-3-azaspiro[55]undeca-1,4-dien-2-yl)-2-chloroacetamide stands out due to its benzylthio group, which can enhance its reactivity and potential biological activity compared to similar compounds

Properties

IUPAC Name

N-(4-benzylsulfanyl-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-11-18(27)25-19-16(12-23)21(9-5-2-6-10-21)17(13-24)20(26-19)28-14-15-7-3-1-4-8-15/h1,3-4,7-8,26H,2,5-6,9-11,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPWIGACOWEWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(NC(=C2C#N)SCC3=CC=CC=C3)NC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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